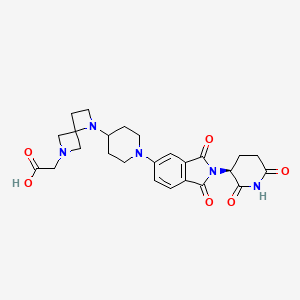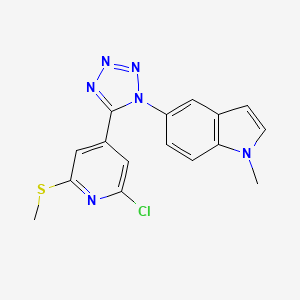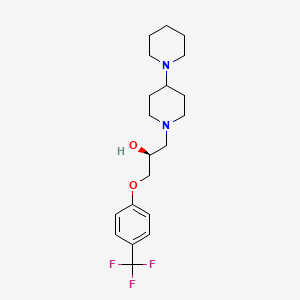
2-(18O)oxidanylpropane-1,2,3-tricarboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
Propane-1,2,3-tricarboxylic acid can be synthesized in two steps from fumaric acid . Another method involves the selective defunctionalization of citric acid via a sequential one-pot dehydration–hydrogenation process using a solid acid H-Beta zeolite and Pd/C hydrogenation catalyst . This method yields up to 85% of propane-1,2,3-tricarboxylic acid under mild reaction conditions and in water as a green solvent .
Industrial Production Methods
the synthesis from citric acid using green chemistry principles suggests potential scalability for industrial applications .
化学反応の分析
Types of Reactions
Propane-1,2,3-tricarboxylic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different carboxylic acids.
Reduction: Reduction reactions can convert it into other derivatives.
Substitution: It can undergo substitution reactions to form esters and other compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using catalysts like palladium on carbon (Pd/C).
Substitution: Esterification using alcohols and acid catalysts.
Major Products
Oxidation: Various carboxylic acids.
Reduction: Reduced derivatives of propane-1,2,3-tricarboxylic acid.
Substitution: Esters of propane-1,2,3-tricarboxylic acid.
科学的研究の応用
Propane-1,2,3-tricarboxylic acid has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of plasticizers and other industrial chemicals.
Biology: Studied for its role as an aconitase inhibitor and its effects on the Krebs cycle.
Medicine: Investigated for its potential therapeutic applications due to its enzyme inhibition properties.
Industry: Utilized in the production of biobased plasticizers and other environmentally friendly materials.
作用機序
Propane-1,2,3-tricarboxylic acid inhibits the enzyme aconitase by binding to its active site. This binding prevents the conversion of citric acid to isocitric acid, thereby interfering with the Krebs cycle . The lack of a hydroxyl group in propane-1,2,3-tricarboxylic acid compared to citric acid is crucial for its inhibitory action .
類似化合物との比較
Similar Compounds
Citric Acid: 2-hydroxypropane-1,2,3-tricarboxylic acid.
Isocitric Acid: 1-hydroxypropane-1,2,3-tricarboxylic acid.
Aconitic Acid: Prop-1-ene-1,2,3-tricarboxylic acid.
Agaric Acid: 2-hydroxynonadecane-1,2,3-tricarboxylic acid.
Trimesic Acid: Benzene-1,3,5-tricarboxylic acid.
Uniqueness
Propane-1,2,3-tricarboxylic acid is unique due to its specific inhibitory action on aconitase, which distinguishes it from other tricarboxylic acids like citric acid and isocitric acid . Its ability to interfere with the Krebs cycle makes it a valuable compound for studying metabolic pathways and potential therapeutic applications .
特性
分子式 |
C6H8O7 |
|---|---|
分子量 |
194.12 g/mol |
IUPAC名 |
2-(18O)oxidanylpropane-1,2,3-tricarboxylic acid |
InChI |
InChI=1S/C6H8O7/c7-3(8)1-6(13,5(11)12)2-4(9)10/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)/i13+2 |
InChIキー |
KRKNYBCHXYNGOX-ALWQSETLSA-N |
異性体SMILES |
C(C(=O)O)C(CC(=O)O)(C(=O)O)[18OH] |
正規SMILES |
C(C(=O)O)C(CC(=O)O)(C(=O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


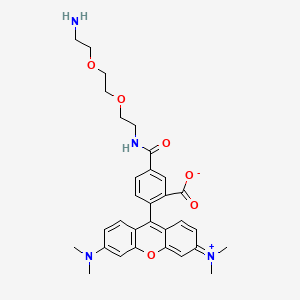

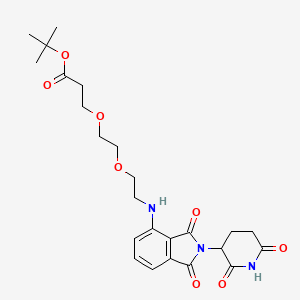
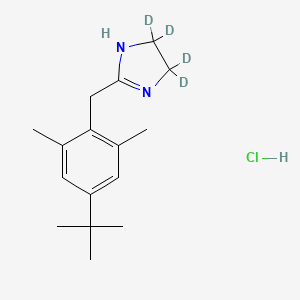
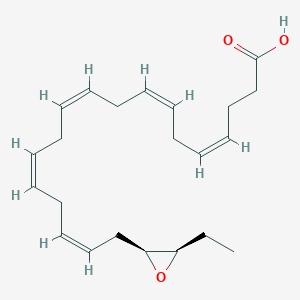
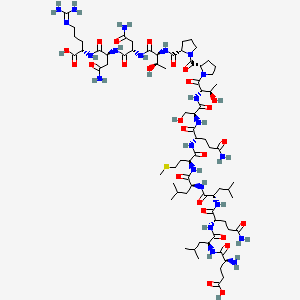
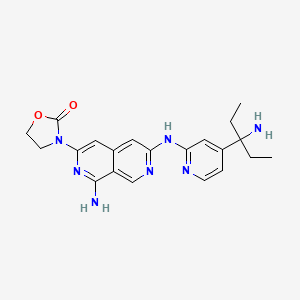
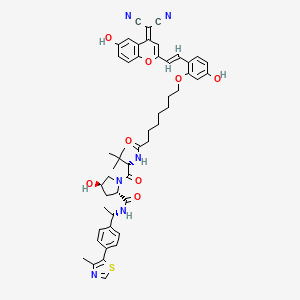
![N-[5-amino-1-[4-(trifluoromethyl)phenyl]-3,4-dihydro-2H-quinolin-3-yl]prop-2-enamide](/img/structure/B12382891.png)

